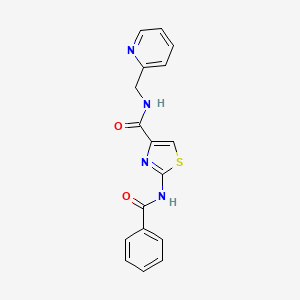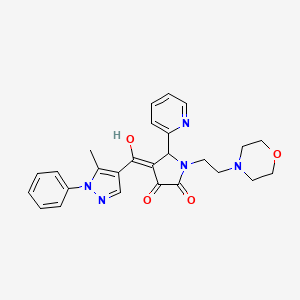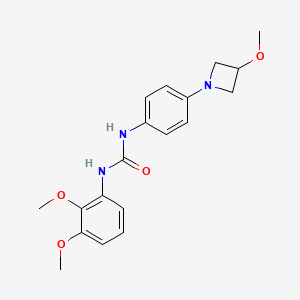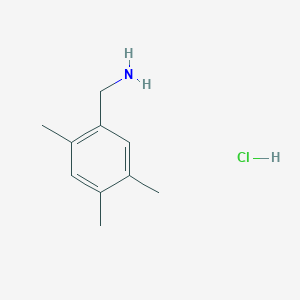
2-benzamido-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “2-benzamido-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide” is characterized by a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, similar compounds have been involved in various chemical reactions. For instance, thiazoles have been used as potent inhibitors of CK1δ/ε .Aplicaciones Científicas De Investigación
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition
Substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides, similar in structure to 2-benzamido-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide, have been identified as potent and selective inhibitors of VEGFR-2 kinase activity. This inhibition is critical for blocking pathways that contribute to tumor growth and metastasis, showing excellent kinase selectivity and in vivo efficacy in human lung and colon carcinoma xenograft models (Borzilleri et al., 2006).
Heterocyclic Synthesis and Functionalization Reactions
In the context of heterocyclic chemistry, compounds like this compound serve as precursors or intermediates in the synthesis of complex molecules. For instance, reactions involving 1H-pyrazole-3-carboxylic acid derivatives highlight the versatility of pyridine and thiazole moieties in facilitating the synthesis of novel heterocyclic compounds, which have broad applications in medicinal chemistry and material science (Yıldırım et al., 2005).
Mycobacterium tuberculosis GyrB Inhibition
Thiazole-aminopiperidine hybrid analogues, structurally related to this compound, have been designed and synthesized as novel inhibitors of Mycobacterium tuberculosis GyrB. These compounds exhibit significant in vitro activity against Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, highlighting their potential as antituberculosis agents (Jeankumar et al., 2013).
Antimicrobial and Antitumor Studies
Pyridine thiazole derivatives have shown promising results in antimicrobial and antitumor studies. Zinc(II) complexes with pyridine thiazole derivatives demonstrated increased activity compared to free ligands against specific bacteria and cancer cell lines, suggesting their potential in developing new bioactive materials with novel properties (Zou et al., 2020).
Mecanismo De Acción
Target of Action
The primary target of the compound 2-benzamido-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide is the protein kinase family, specifically the casein kinase 1 (CK1) family . The CK1 family is a highly conserved ubiquitously expressed serine/threonine protein kinase family .
Mode of Action
This compound acts as a potent and specific inhibitor of CK1δ . It exhibits a high affinity towards CK1δ, and it also inhibits CK1ε . The compound binds to CK1δ, as demonstrated by X-ray analysis .
Biochemical Pathways
The compound this compound affects various cellular processes by inhibiting CK1 isoforms. These processes include canonical Wnt signaling, DNA damage response, cell cycle progression, apoptosis, and chromosome segregation .
Result of Action
The result of the action of this compound is the inhibition of proliferation of tumor cell lines in a dose and cell line specific manner . This suggests that the compound could have potential therapeutic applications in the treatment of cancer.
Análisis Bioquímico
Biochemical Properties
In biochemical reactions, 2-Benzamido-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide acts as a potent and specific inhibitor of CK1δ . It interacts with CK1δ, a member of the casein kinase 1 (CK1) family, which is a highly conserved ubiquitously expressed serine/threonine protein kinase family .
Cellular Effects
The effects of this compound on cells are significant. It has been shown to inhibit the proliferation of tumor cell lines in a dose and cell line specific manner . This suggests that it could potentially be used as a therapeutic agent in the treatment of certain types of cancer.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to CK1δ. X-ray analysis has demonstrated its binding mode . By inhibiting CK1δ, it can affect many different cellular processes such as canonical Wnt signaling, DNA damage response, cell cycle progression, apoptosis and chromosome segregation .
Temporal Effects in Laboratory Settings
It has been shown to inhibit the proliferation of tumor cell lines in a dose and cell line specific manner , suggesting that it may have long-term effects on cellular function.
Metabolic Pathways
As it is a potent and specific inhibitor of CK1δ , it is likely to be involved in the metabolic pathways regulated by this kinase.
Subcellular Localization
The subcellular localization of this compound is not well known. As it is a potent and specific inhibitor of CK1δ , it is likely to be localized in the same subcellular compartments as this kinase.
Propiedades
IUPAC Name |
2-benzamido-N-(pyridin-2-ylmethyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S/c22-15(12-6-2-1-3-7-12)21-17-20-14(11-24-17)16(23)19-10-13-8-4-5-9-18-13/h1-9,11H,10H2,(H,19,23)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTCSODBQSXMRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(1-(indolin-1-yl)-1-oxopropan-2-yl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2687373.png)

![7-[1-(2,6-Dichlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2687375.png)
![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N,N-diethylethanamine](/img/structure/B2687376.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2687382.png)



![Tricyclo[8.2.1.0^{3,8}]trideca-3(8),4,6-trien-13-amine](/img/structure/B2687387.png)
![N-[4-[2-(2-ethylbutanoyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2687389.png)

![3-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2687392.png)
![5-{[3-(Trifluoromethyl)phenoxy]methyl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2687393.png)
